molecular formula C8H15N5 B13339613 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13339613
M. Wt: 181.24 g/mol
InChI Key: QKDAMBCRJNNNDR-UHFFFAOYSA-N
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Description

1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a pyrrolidine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of a pyrrolidine derivative with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is often referred to as a “click” reaction due to its efficiency and reliability. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA), and a base such as sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole
  • 1-(pyridin-2-yl)ethan-1-one
  • 1-(pyrrolidin-2-ylmethyl)-1H-azoles

Uniqueness

1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of a pyrrolidine ring and a triazole ring, which imparts distinct chemical and biological properties. The triazole ring provides stability and resistance to metabolic degradation, while the pyrrolidine ring enhances the compound’s binding affinity and selectivity .

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)triazol-4-amine

InChI

InChI=1S/C8H15N5/c9-8-7-13(11-10-8)6-5-12-3-1-2-4-12/h7H,1-6,9H2

InChI Key

QKDAMBCRJNNNDR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C=C(N=N2)N

Origin of Product

United States

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